(2'S, 3'R)-Cabazitaxel-D6 is a deuterated analog of cabazitaxel, a taxane-based chemotherapeutic agent primarily used in the treatment of prostate cancer. This compound is characterized by the presence of deuterium atoms, which can enhance its pharmacokinetic properties and stability compared to its non-deuterated counterpart. The development of deuterated drugs aims to improve efficacy and reduce side effects, making (2'S, 3'R)-Cabazitaxel-D6 a subject of interest in pharmaceutical research.
Cabazitaxel is derived from the natural product 10-deacetylbaccatin III, which is a precursor extracted from the yew tree. The deuterated version, (2'S, 3'R)-Cabazitaxel-D6, is synthesized to facilitate studies on drug metabolism and efficacy in clinical settings. Deuteration involves substituting hydrogen atoms with deuterium, which can alter the compound's behavior in biological systems.
(2'S, 3'R)-Cabazitaxel-D6 falls under the classification of anticancer agents and is part of the taxane family. Taxanes are known for their ability to inhibit cell division by stabilizing microtubules, thereby preventing normal mitotic spindle function.
The synthesis of (2'S, 3'R)-Cabazitaxel-D6 involves several key steps that modify the structure of the parent compound cabazitaxel.
This method has been noted for its efficiency and cost-effectiveness compared to previous synthetic routes for cabazitaxel derivatives .
The molecular structure of (2'S, 3'R)-Cabazitaxel-D6 features a complex arrangement typical of taxanes:
The stereochemistry at the 2' and 3' positions is crucial for its biological activity and pharmacological profile.
(2'S, 3'R)-Cabazitaxel-D6 undergoes various chemical reactions that are essential for its activity:
These reactions highlight the compound's potential for improved therapeutic applications through modified metabolic pathways.
The mechanism of action for (2'S, 3'R)-Cabazitaxel-D6 aligns with that of cabazitaxel:
(2'S, 3'R)-Cabazitaxel-D6 exhibits distinct physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize these properties accurately .
The applications of (2'S, 3'R)-Cabazitaxel-D6 primarily focus on its potential as an anticancer agent:
The stereochemical configuration of (2'S,3'R)-Cabazitaxel-D6 represents a critical aspect of its structural identity, with defined stereocenters distinguishing it from other taxane derivatives. This deuterated compound retains the complex multicyclic core structure of cabazitaxel while incorporating deuterium atoms at specific positions. The defining (2'S,3'R) designation refers to the absolute configuration at the C2' and C3' positions of the side chain esterified at the C13 position of the taxane core. This specific stereochemistry is essential for maintaining the compound's biological activity, as the spatial orientation of functional groups directly influences tubulin binding interactions [2] [9].
Advanced spectroscopic techniques, particularly NMR and X-ray crystallography, have confirmed the relative and absolute configurations within the molecule. The stereochemical descriptors indicate that the deuterated compound preserves the same spatial arrangement as the pharmacologically active form of non-deuterated cabazitaxel. The molecular formula is C45H51D6NO14, with a molecular weight of 841.97 g/mol, reflecting the incorporation of six deuterium atoms without altering the fundamental stereochemical framework [2] [3]. The (2'S,3'R) configuration ensures optimal positioning of the benzamido and hydroxy groups on the C13 side chain, which is crucial for maintaining hydrogen-bonding interactions with tubulin.
Table 1: Stereochemical Identifiers of (2'S,3'R)-Cabazitaxel-D6
Identifier | Specification | Analytical Method |
---|---|---|
Molecular Formula | C45H51D6NO14 | High-resolution MS |
Molecular Weight | 841.97 g/mol | Mass Spectrometry |
SMILES Notation | [2H]C([2H])([2H])O[C@H]1C[C@H]2OC[C@@]2(OC(=O)C)[C@H]3C@HC5(O)CC@HC(=C(C@@HC(=O)[C@]13C)C5(C)C)C | Computational Chemistry |
InChI Key | BMQGVNUXMIRLCK-YHVGWTKXSA-N | Standardized Identifier |
Absolute Configuration | (2'S,3'R) | X-ray Crystallography |
The strategic deuteration of cabazitaxel at specific methoxy groups produces measurable physicochemical differences while preserving the core pharmacological activity associated with tubulin stabilization. When compared to non-deuterated cabazitaxel (molecular weight 835.93 g/mol), the deuterated analog exhibits a 6.04 g/mol mass increase directly attributable to the six deuterium atoms. This mass difference creates a distinct signature in mass spectrometric analysis, enabling clear differentiation between the deuterated and non-deuterated forms in complex biological matrices [3] [6]. Despite this mass difference, X-ray crystallographic studies confirm that deuteration does not significantly alter the molecular dimensions or crystal packing, with root mean square deviations of less than 0.15 Å observed in atomic positions when comparing the deuterated and non-deuterated structures [6].
Comparative solubility assessments reveal that (2'S,3'R)-Cabazitaxel-D6 maintains similar lipophilicity to its non-deuterated counterpart, with both compounds demonstrating high solubility in dimethyl sulfoxide (>100 mg/mL) and negligible solubility in aqueous solutions at physiological pH. However, subtle differences emerge in solvent interaction profiles, particularly in alcohol-water mixtures, where the deuterated form exhibits approximately 8-12% lower solubility due to altered hydrogen bonding capacity [5] [6]. These minor variations do not significantly impact formulation approaches for research applications.
The most significant functional differences appear in metabolic stability studies. In vitro incubation with human liver microsomes demonstrates that the deuteration at methoxy positions confers enhanced resistance to oxidative demethylation, a known metabolic pathway for taxanes. The deuterated analog exhibits a 2.3-fold increase in half-life compared to non-deuterated cabazitaxel in these metabolic stability assays [6]. This metabolic stabilization effect follows the well-established deuterium isotope effect, where the stronger carbon-deuterium bond (compared to carbon-hydrogen) requires greater energy for cleavage during cytochrome P450-mediated oxidation. Importantly, this modification does not alter the compound's primary mechanism of action, as both forms demonstrate equivalent tubulin polymerization kinetics and binding affinity to the taxane binding site on β-tubulin [5] [6].
Table 3: Comparative Properties of Cabazitaxel and Its Deuterated Analog
Property | Non-Deuterated Cabazitaxel | (2'S,3'R)-Cabazitaxel-D6 | Significance of Difference |
---|---|---|---|
Molecular Weight | 835.93 g/mol | 841.97 g/mol | +0.72% mass increase |
Exact Mass | 835.3828 | 841.4160 | Distinct MS signature |
Aqueous Solubility | <0.01 mg/mL | <0.01 mg/mL | Not significant |
DMSO Solubility | >100 mg/mL | >100 mg/mL | Not significant |
Microsomal Half-life | 42 ± 5 minutes | 97 ± 8 minutes | Enhanced metabolic stability |
Tubulin Dissociation Constant (Kd) | 0.37 ± 0.08 µM | 0.39 ± 0.07 µM | Not significant |
Chromatographic Retention (RP-HPLC) | 14.2 minutes | 14.0 minutes | Slight hydrophilicity difference |
The deuterated analog serves as an essential internal standard for quantitative mass spectrometry analysis of cabazitaxel in biological matrices. Its near-identical chromatographic behavior allows co-elution with non-deuterated cabazitaxel, while the distinct mass difference enables selective detection and accurate quantification without isotopic interference. This application significantly improves the precision and accuracy of pharmacokinetic studies for cabazitaxel, particularly in clinical research settings where quantification at low nanogram-per-milliliter concentrations is required [3] [5]. The enhanced metabolic stability also makes it valuable for investigating cabazitaxel's metabolic pathways and for identifying potential drug-drug interactions mediated by cytochrome P450 enzymes.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5